molecular formula C20H24N2O2 B226460 N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide

N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide

カタログ番号 B226460
分子量: 324.4 g/mol
InChIキー: VSUDMCJLNYQFFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide, also known as DMPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) that selectively enhance the activity of GABAA receptors in the brain.

作用機序

N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide acts as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. GABAA receptors are composed of five subunits, and N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide selectively enhances the activity of receptors containing alpha 2, 3, and 5 subunits. This results in an increase in the frequency of channel opening events, leading to an overall increase in inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been shown to produce anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been investigated for its potential use in treating alcohol use disorder, anxiety disorders, and epilepsy. N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been shown to enhance the sedative effects of other drugs, such as ethanol and benzodiazepines, which may limit its clinical use.

実験室実験の利点と制限

N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide is a valuable tool for investigating the role of GABAA receptors in the brain. The compound is highly selective for receptors containing alpha 2, 3, and 5 subunits, which allows for specific modulation of inhibitory neurotransmission. However, the high cost of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide synthesis may limit its use in some research settings.

将来の方向性

There are several potential future directions for research involving N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide. One area of interest is the development of more selective PAMs that target specific subunits of GABAA receptors. Another area of interest is the investigation of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide's potential use in treating other neurological disorders, such as depression and schizophrenia. Finally, the development of more cost-effective synthesis methods for N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide could increase its availability for research purposes.

合成法

The synthesis of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide involves several steps, including the formation of a biphenyl core, the introduction of a propionyl group, and the attachment of an amide group. The overall yield of the synthesis process is around 20%, which makes N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide a relatively expensive compound to produce. However, the high potency and selectivity of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide make it a valuable tool for investigating the role of GABAA receptors in the brain.

科学的研究の応用

N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. The compound has been shown to enhance the activity of GABAA receptors in the brain, which can lead to anxiolytic, sedative, and anticonvulsant effects. N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has also been investigated for its potential use in treating alcohol use disorder, anxiety disorders, and epilepsy.

特性

製品名

N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide

分子式

C20H24N2O2

分子量

324.4 g/mol

IUPAC名

N-[2-methyl-4-[3-methyl-4-(propanoylamino)phenyl]phenyl]propanamide

InChI

InChI=1S/C20H24N2O2/c1-5-19(23)21-17-9-7-15(11-13(17)3)16-8-10-18(14(4)12-16)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24)

InChIキー

VSUDMCJLNYQFFZ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)C)C

正規SMILES

CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。